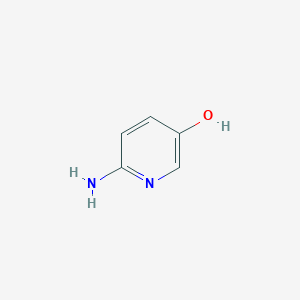

2-Amino-5-hydroxypyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401080 | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-41-4, 55717-46-9 | |

| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heteroaromatic organic compound that holds significant strategic value in medicinal chemistry and materials science.[1] As a substituted pyridine, its unique arrangement of an amino group and a hydroxyl group on the pyridine ring imparts a rich and versatile reactivity profile. These functional groups allow it to serve as a nucleophile, a hydrogen bond donor and acceptor, and a precursor to a wide array of more complex molecular architectures.[1][2] Its importance is underscored by its role as a key intermediate in the synthesis of novel drug candidates and as an effective antioxidant.[3][4][5] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| CAS Number | 55717-46-9 | [1][3] |

| IUPAC Name | 6-aminopyridin-3-ol | [1] |

| Molecular Formula | C₅H₆N₂O | [1][6] |

| Molecular Weight | 110.11 g/mol | [1][6] |

| Appearance | White to light yellow or gray crystalline solid | [1][3][5] |

| Melting Point | 100 - 117 °C | [1][5] |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |

| pKa (Predicted) | 10.47 ± 0.10 | [5] |

Structural Chemistry: The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[7][8] For this compound, this involves an intramolecular proton transfer between the hydroxyl group and the ring nitrogen, resulting in the formation of 6-Amino-3(2H)-pyridone.

The position of this equilibrium is highly sensitive to the solvent environment.[9][10] In non-polar solvents, the this compound form is generally favored. Conversely, in polar, protic solvents such as water and ethanol, the equilibrium shifts significantly toward the more polar 6-amino-3(2H)-pyridone tautomer, which benefits from intermolecular hydrogen bonding and possesses a large dipole moment.[9][10] This phenomenon is causally critical, as the reactivity and spectroscopic signature of the molecule can differ substantially depending on which tautomer predominates under the experimental conditions.

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

[3][6] This protocol describes the synthesis of this compound from 5-(benzyloxy)pyridin-2-amine, adapted from established high-yield procedures.

1. Materials and Equipment:

-

5-(benzyloxy)pyridin-2-amine (1 equivalent)

-

10% Palladium on activated carbon (Pd/C), 53% moisture content

-

Ethanol

-

Toluene

-

Autoclave or suitable hydrogenation reactor

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

2. Procedure:

-

Vessel Charging: In an autoclave, charge the 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution containing the 10% Pd/C catalyst, and additional ethanol. A representative scale involves 2-amino-5-benzyloxypyridine, 217g of ethanol, and a toluene solution (331g) containing 2.28g of 10% Pd/C. [3] * Causality Insight: The use of a Pd/C catalyst is crucial for the hydrogenolysis reaction, which cleaves the C-O bond of the benzyl ether protecting group. Ethanol and toluene act as solvents to ensure the homogeneity of the reaction mixture.

-

Hydrogenation: Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure). [3][6]3. Reaction: Maintain the reaction at 25°C with continuous stirring. The reaction typically proceeds for several hours (e.g., 4 hours). [6] * Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen from the autoclave and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite or suitable filter paper. [3][6]5. Washing: Wash the filtered catalyst residue with additional ethanol (e.g., 76g) to ensure the complete recovery of the product. [3][6]6. Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

-

Product: The resulting solid is this compound, which can be dried further under a vacuum. This procedure has been reported to yield the product in 92% purity. [3][6]

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable building block in synthetic and medicinal chemistry. [1][4]The amino group is a potent nucleophile, while the hydroxyl group can be functionalized through various reactions. This allows for selective and sequential modifications to build complex molecular scaffolds.

-

Nucleophilic Substitution: The amino group readily participates in C-N bond formation reactions, such as copper-catalyzed aminations, enabling its coupling with a variety of substrates. [1]* Pharmaceutical Scaffolding: It is a privileged scaffold used in the construction of a wide range of biologically active molecules. [2]Its structure is found in compounds investigated for anti-inflammatory, anti-cancer, and antibacterial properties. [2][11]* Antioxidant Activity: The compound has been identified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL), suggesting its potential utility in cardiovascular research. [3][5]

Caption: Reactivity and applications of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [5]* Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Ensure adequate ventilation, preferably by working in a chemical fume hood, to avoid inhalation of dust or vapors. [12] * Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. [12][13] * Practice good industrial hygiene. Wash hands before breaks and at the end of work. [12]* Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] * For long-term stability, keep in a dark place under an inert atmosphere at room temperature. [5]

-

Conclusion

This compound is a compound of considerable utility for scientific research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity and accessible high-yield synthesis, establish it as a valuable intermediate. A thorough understanding of its tautomeric nature is paramount for predicting its behavior and designing robust experimental protocols. For professionals in drug discovery, its role as a privileged scaffold continues to facilitate the exploration of new chemical space and the development of novel therapeutic agents.

References

- Synthesis method of this compound. (2015). Google Patents (CN105175321A).

- Cheng, J. (2016). Synthesis of this compound via Demethoxylation. ResearchGate.

- Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.

- This compound. (n.d.). PubChem.

- MATERIAL SAFETY DATA SHEET - 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.

- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.

- 2-Pyridone. (n.d.). Wikipedia.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.

- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.

Sources

- 1. Buy this compound (EVT-463236) | 55717-46-9 [evitachem.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 55717-46-9 [chemicalbook.com]

- 4. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.es [fishersci.es]

- 13. alkalimetals.com [alkalimetals.com]

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-hydroxypyridine

Abstract

2-Amino-5-hydroxypyridine (CAS No. 55717-46-9) is a pivotal heteroaromatic organic compound, recognized for its role as a versatile building block in the synthesis of biologically active molecules and its application as an antioxidant.[1][2][3] This guide provides a comprehensive examination of its core physical properties, offering researchers, scientists, and drug development professionals a detailed reference for its characterization and application. The document synthesizes data from established chemical literature and provides field-proven, step-by-step protocols for the experimental determination of key physical characteristics, ensuring both technical accuracy and practical utility.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all further research. This compound is a derivative of pyridine, featuring both an amino (-NH₂) and a hydroxyl (-OH) group, which grant it unique chemical reactivity and physical characteristics.[1]

| Identifier | Value | Source |

| IUPAC Name | 6-aminopyridin-3-ol | [1] |

| CAS Number | 55717-46-9 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1O)N | [1] |

| InChI Key | ZTWYBFHLUJUUDX-UHFFFAOYSA-N | [1] |

Core Physical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, the presence of hydrogen-bonding capable amino and hydroxyl groups significantly influences its physical state, melting point, and solubility.

| Property | Value / Description | Significance & Commentary |

| Appearance | White to light yellow or gray crystalline solid/powder.[1][2][3] | The color can vary based on purity and exposure to air/light. For analytical purposes, a consistent, pale color is desirable. |

| Melting Point | 116-117 °C[3] (Another source reports ~100°C[1]) | The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[4] The discrepancy in reported values highlights the importance of experimental verification. |

| Boiling Point | 447.4 ± 30.0 °C (Predicted) | This high predicted boiling point is consistent with a molecule capable of strong intermolecular hydrogen bonding. |

| Solubility | Soluble in polar solvents like water and ethanol.[1] | The polar -NH₂ and -OH groups readily form hydrogen bonds with polar solvents, facilitating dissolution. This property is crucial for solution-phase reactions and analyses. |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | Provides a useful conversion factor between mass and volume for the solid material. |

| pKa | 10.47 ± 0.10 (Predicted) | This value likely corresponds to the deprotonation of the hydroxyl group, indicating it is a weak acid, a key parameter for designing pH-dependent extraction or reaction conditions. |

Experimental Workflow: Melting Point Determination

Expertise & Causality: The determination of a melting point is more than a measurement; it is a primary assessment of sample purity. The capillary method is a time-honored and reliable technique.[5] The choice to first perform a rapid determination is a matter of efficiency, establishing an approximate range. The subsequent, slower measurement (1-2°C/min) is critical for accuracy.[6] Rapid heating can cause the sample's temperature to lag behind the thermometer reading, leading to erroneously high and broad melting ranges.

Protocol 3.1: Capillary Method for Melting Point Determination

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Grind gently in a mortar and pestle if necessary. This ensures uniform heat transfer.

-

Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[6] A sample height of 1-2 mm is optimal.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to find the approximate melting temperature.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary.

-

Heating and Observation: Set a slow ramp rate of 1-2°C/minute.

-

Record Range: Observe the sample through the magnifying eyepiece.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecular structure, allowing for unambiguous identification and characterization. For a molecule like this compound, NMR and IR spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The choice of a deuterated solvent is non-negotiable for ¹H NMR; it prevents the solvent's own proton signals from overwhelming the analyte's signals.[8] The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during data acquisition.[9] Sample concentration is a balance: too dilute, and the signal-to-noise ratio is poor; too concentrated, and line broadening can occur.[9]

Protocol 4.1.1: ¹H NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD). Ensure the solvent's residual peaks do not obscure important regions of the analyte's spectrum.

-

Sample Weighing: Accurately weigh 5-20 mg of this compound into a clean vial.[9]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently vortex or sonicate to ensure complete dissolution.

-

Filtration & Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[8]

-

Tube Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and cap it securely.

-

Spectrometer Insertion: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the spectrometer.

-

Data Acquisition:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent.[9]

-

Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the ¹H frequency to maximize signal reception.

-

Acquisition: Set appropriate parameters (e.g., number of scans) and acquire the spectrum.

-

Visualization: NMR Spectroscopy Workflow

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds (e.g., O-H, N-H, C=C).[11] For a solid sample like this compound, preparing a KBr disk or a Nujol mull is standard practice.[12] The goal is to suspend the finely ground analyte in an IR-transparent medium to minimize light scattering and obtain a clean spectrum.[13]

Protocol 4.2.1: KBr Disk Sample Preparation

-

Grinding: Add ~1 mg of the sample and ~100 mg of dry, spectroscopic-grade KBr to an agate mortar. Grind thoroughly with a pestle until the mixture is a fine, homogeneous powder.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (as per instrument instructions, typically several tons) for a few minutes to form a transparent or translucent disk.

-

Analysis: Place the KBr disk in the sample holder of the IR spectrometer and acquire the spectrum.

-

Interpretation: Analyze the spectrum for characteristic absorption bands. For this compound, one would expect to see:

-

Broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹)

-

Aromatic C=C and C=N stretching bands (approx. 1500-1600 cm⁻¹)

-

C-O and C-N stretching bands in the fingerprint region (approx. 1000-1300 cm⁻¹)

-

Visualization: IR Spectroscopy Workflow (KBr Method)

Sources

- 1. Buy this compound (EVT-463236) | 55717-46-9 [evitachem.com]

- 2. This compound | 55717-46-9 [chemicalbook.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Experimental Design [web.mit.edu]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's In-depth Guide to the Synthesis of 2-Amino-5-hydroxypyridine

Abstract

2-Amino-5-hydroxypyridine is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents and functional molecules. Its unique electronic and structural properties, stemming from the interplay between the amino and hydroxyl substituents on the pyridine ring, make it a valuable synthon. This guide provides an in-depth analysis of the primary synthetic routes to this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy based on laboratory scale, resource availability, and desired purity.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern drug discovery. The strategic placement of amino and hydroxyl groups, as seen in this compound, creates a versatile platform for molecular elaboration. The amino group serves as a potent nucleophile or a site for diazotization, while the hydroxyl group can be alkylated, acylated, or used to modulate solubility and hydrogen bonding capabilities. This dual functionality has led to its incorporation into molecules targeting a range of diseases. A thorough understanding of its synthesis is therefore not merely an academic exercise but a critical step in the pipeline of drug development and materials innovation.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors. The choice of route is often a strategic decision balancing precursor availability, reaction scalability, and overall cost-efficiency. The most prevalent and validated strategies include:

-

Route A: Nucleophilic Aromatic Substitution (SNAr) via Hydroxylation: Starting from an easily accessible halo-substituted pyridine, typically 2-Amino-5-bromopyridine.

-

Route B: Reduction of a Nitro Precursor: Employing 2-Amino-5-nitropyridine, where the nitro group is reduced to the target hydroxylamine and subsequently rearranged or directly reduced to the amine.

-

Route C: Diazotization and Hydrolysis: A classical approach starting from 2,5-Diaminopyridine.

This guide will focus on the most reliable and commonly cited methods in contemporary literature.

Detailed Synthetic Routes & Protocols

Route A: Synthesis via O-Protected Intermediate

A highly efficient and scalable approach involves the protection of the hydroxyl group, often as a benzyl or methyl ether, followed by deprotection in the final step. This strategy prevents unwanted side reactions and often leads to higher yields and purity. A common starting material for this route is 2-amino-5-bromopyridine.[1][2][3]

Rationale & Mechanistic Insight: The initial step involves protecting the amino group of 2-amino-5-bromopyridine, for example with 2,5-hexanedione, to form a pyrrole ring.[2][4] This is crucial because the free amino group can interfere with the subsequent substitution reaction. The protected intermediate then undergoes a substitution reaction, where the bromine is replaced. One common method is methoxylation using sodium methoxide.[2][5] Alternatively, sodium benzyl alcohol can be used to introduce a benzyloxy group.[1][3] The final step is a deprotection. For a methoxy group, a strong acid like H2SO4 is used for demethylation.[2][4][5] For a benzyloxy group, catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) is a clean and effective method for debenzylation, yielding the final product with high purity.[6][7]

Detailed Experimental Protocol (Debenzylation Approach):

-

Step 1: Synthesis of 5-(benzyloxy)pyridin-2-amine

-

Step 2: Catalytic Hydrogenation for Deprotection [6][7]

-

Vessel Preparation: To a suitable autoclave, charge 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet to mitigate fire risk). A common solvent system is a mixture of toluene and ethanol.

-

Reaction Conditions: Seal the autoclave and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 0.2 MPa (absolute pressure).

-

Execution: Maintain the reaction at ambient temperature (e.g., 25 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvents. The resulting solid is this compound, which can be further purified by recrystallization if necessary. This method is known to produce high yields, often exceeding 90%.[6][7]

-

Route B: Reduction of 2-Amino-5-nitropyridine

This classical route leverages the well-established chemistry of nitro group reduction. The starting material, 2-Amino-5-nitropyridine, is commercially available or can be synthesized by the nitration of 2-aminopyridine.[8][9]

Rationale & Mechanistic Insight: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10][11] A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂/Pd-C, H₂/PtO₂) is a clean and efficient method.[10] Chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid are also effective and often more practical for smaller laboratory scales where specialized high-pressure equipment is unavailable. The choice of reductant is critical and depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Detailed Experimental Protocol (Using SnCl₂):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-nitropyridine.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in concentrated hydrochloric acid. An excess of the reducing agent is typically used.

-

Reaction: Heat the mixture to reflux. The reaction is often exothermic, so controlled heating is advised. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is basic. This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the inorganic salts. The aqueous filtrate is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic Workflow

Decision Workflow for Route Selection

The following diagram illustrates a logical workflow for selecting an appropriate synthetic route based on key project and laboratory constraints.

Caption: Decision tree for selecting a synthetic route.

Experimental Workflow for Route A (Debenzylation)

This diagram outlines the step-by-step laboratory process for the debenzylation protocol described above.

Sources

- 1. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound (EVT-463236) | 55717-46-9 [evitachem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 55717-46-9 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

2-Amino-5-hydroxypyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Amino-5-hydroxypyridine

Abstract

This compound (CAS No: 55717-46-9), a pivotal heterocyclic aromatic compound, serves as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive examination of its core molecular structure, with a critical focus on its tautomeric nature, which dictates its reactivity and biological interactions. We will delve into its spectroscopic signature, validated synthesis protocols, and its established role as a privileged scaffold in drug discovery, supported by an analysis of its derivatives' biological activities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, application-oriented understanding of this important molecule.

Core Molecular Structure and Tautomerism

This compound, systematically named 6-aminopyridin-3-ol, is a substituted pyridine with the molecular formula C₅H₆N₂O.[1][3] Its fundamental structure is comprised of a pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 5. However, a static representation of this structure is scientifically incomplete. Like other hydroxypyridines, it exists in a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (6-amino-3(1H)-pyridinone).[4][5][6]

This lactam-lactim tautomerism is a critical determinant of the molecule's chemical behavior. The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature.[5][7] In polar solvents, the pyridone (lactam) tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds and its inherent aromaticity, which is maintained through the delocalization of the nitrogen lone pair into the ring.[4][6] Understanding this equilibrium is paramount for predicting reaction outcomes and designing molecules for specific biological targets, as each tautomer presents a different set of hydrogen bond donors and acceptors.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical properties and spectroscopic analysis. This multi-faceted characterization forms a self-validating system for any researcher working with this compound.

Physicochemical Properties

The compound is typically supplied as a light yellow to white crystalline solid, with moderate thermal stability. Its polar functional groups grant it solubility in polar solvents like water and ethanol.[1]

| Property | Value | Source |

| CAS Number | 55717-46-9 | [1][3][8][9][10] |

| Molecular Formula | C₅H₆N₂O | [1][3] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Appearance | White to light yellow crystalline solid | [1][8] |

| Melting Point | ~100 °C | [1] |

| IUPAC Name | 6-aminopyridin-3-ol | [1] |

| InChI Key | ZTWYBFHLUJUUDX-UHFFFAOYSA-N | [1][9] |

Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their relative positions. Additionally, exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) or amide (-NH-) groups will be present, often as broad singlets.

-

¹³C NMR Spectroscopy: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shift of the carbon atom bonded to the oxygen (C5) will be particularly informative, with its value differing significantly between the enol (~150-160 ppm) and keto (~170-180 ppm) tautomers, providing insight into the dominant form in solution.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (broad, ~3200-3600 cm⁻¹), and aromatic C=C and C=N stretching (around 1500-1650 cm⁻¹). The presence of a strong C=O stretching band (around 1650-1680 cm⁻¹) is a definitive indicator of the pyridone tautomer.

-

Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 110.11), confirming its elemental composition.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. A common and efficient laboratory-scale method involves the catalytic hydrogenation of a protected precursor, which is advantageous due to its high yield and clean reaction profile.[8][11]

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis via Catalytic Debenzylation

This protocol is adapted from established procedures for the synthesis of this compound from 5-(benzyloxy)pyridin-2-amine.[8][11]

Causality: The benzyl group is used as a protecting group for the hydroxyl moiety. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a standard and highly effective method for cleaving benzyl ethers (debenzylation) to yield the free hydroxyl group.

Methodology:

-

Vessel Preparation: To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Palladium on carbon (Pd/C) catalyst.[8][11]

-

Reaction Execution: Seal the autoclave and purge with an inert gas before introducing hydrogen gas. Maintain the internal hydrogen pressure at approximately 0.2 MPa.[8][11]

-

Incubation: Stir the reaction mixture at room temperature (25 °C) for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Catalyst Removal (Workup): Upon completion, carefully vent the hydrogen gas. Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with additional ethanol to ensure complete recovery of the product.[8][11]

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Validation: The resulting solid is this compound.[8][11] Confirm the identity and purity of the product via melting point determination and spectroscopic analysis (NMR, IR) as described in Section 2. A successful synthesis should yield the product in high purity (>95%) with a yield of approximately 92%.[8][11]

Applications in Research and Drug Development

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] this compound is a valuable building block because its functional groups provide convenient handles for constructing more complex, biologically active molecules.[2][14]

-

Nucleophilic Reactivity: The amino group readily acts as a nucleophile, participating in reactions like aminations and copper-catalyzed C-N bond formations.[1]

-

Hydrogen Bonding: Both the amino and hydroxyl/pyridone functionalities are excellent hydrogen bond donors and acceptors, enabling the molecule and its derivatives to bind effectively to biological targets such as enzymes and receptors.[1][15]

-

Biological Activity: While the parent molecule is noted as an antioxidant, its true value lies in its derivatives.[8] The 2-aminopyridine and 2-pyridone motifs are integral to compounds with a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13][15][16]

Caption: Role as a scaffold for developing bioactive agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]

-

Precautions for Safe Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Ensure adequate ventilation or handle within a chemical fume hood to avoid inhalation of dust.[17]

-

Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17][19]

-

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a structurally dynamic and synthetically versatile platform for innovation. Its critical feature of tautomerism directly impacts its reactivity and its potential as a pharmacophore. A thorough understanding of its structure, validated by robust spectroscopic and synthetic protocols, empowers researchers to fully exploit its potential in the rational design of novel pharmaceuticals and advanced materials.

References

- Synthesis method of this compound.

- Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry. [Link]

- Synthesis of this compound via Demethoxylation.

- This compound | CAS 55717-46-9.

- This compound | C5H6N2O. PubChem, NIH. [Link]

- SAFETY DATA SHEET - 5-Amino-2-hydroxypyridine. Fisher Scientific. [Link]

- MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Alkali Metals Ltd. [Link]

- 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

- How about Tautomers?. WuXi Biology. [Link]

- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.

- 2-Pyridone. Wikipedia. [Link]

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations.... Sultan Qaboos University House of Expertise. [Link]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]

- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, NIH. [Link]

Sources

- 1. Buy this compound (EVT-463236) | 55717-46-9 [evitachem.com]

- 2. CN105175321A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. This compound | 55717-46-9 [chemicalbook.com]

- 9. 6-Aminopyridin-3-ol | 55717-46-9 [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.es [fishersci.es]

- 18. fishersci.com [fishersci.com]

- 19. alkalimetals.com [alkalimetals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-hydroxypyridine, a pivotal building block in medicinal chemistry and materials science, presents a unique set of handling and safety considerations. This technical guide provides an in-depth analysis of its chemical and physical properties, potential hazards, and comprehensive protocols for safe handling, storage, and disposal. Moving beyond a mere recitation of safety data, this document elucidates the scientific rationale behind each procedural step, empowering researchers to cultivate a proactive safety culture and mitigate risks effectively. By integrating field-proven insights with authoritative data, this guide serves as an essential resource for professionals working with this versatile pyridine derivative.

Compound Profile and Inherent Risks

This compound (CAS No: 55717-46-9, Molecular Formula: C₅H₆N₂O) is a light yellow crystalline solid.[1][2] Its utility as an antioxidant and a precursor in the synthesis of biologically active compounds underscores its importance in drug development.[1] However, the very reactivity that makes it a valuable synthon also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | Approximately 100°C | [2] |

| Solubility | Soluble in polar solvents like water and ethanol | [2] |

The compound's solubility in common laboratory solvents indicates a potential for rapid absorption through the skin, a critical factor in dermal exposure risk assessment. Its moderate melting point suggests thermal stability under normal laboratory conditions, but also points to the possibility of decomposition at elevated temperatures, which could release hazardous fumes.

Toxicological Profile: A Multi-faceted Hazard

Data from safety data sheets and toxicological studies on analogous compounds indicate that this compound should be handled as a hazardous substance. The primary routes of exposure and associated health effects are outlined below.

-

Skin Irritation and Corrosion: Direct contact with the skin may cause irritation.[3][4][7] Prolonged or repeated exposure could lead to more severe dermal effects.

-

Serious Eye Damage/Irritation: As with many fine chemical solids, dust particles can cause serious eye irritation upon contact.[3][4][7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][6]

The presence of both an amino and a hydroxyl group on the pyridine ring can influence its reactivity and toxicological profile. The amino group, in particular, is a common feature in many sensitizing agents.

The Core of Safety: A Risk-Based Approach to Handling

A comprehensive safety protocol is not a static checklist but a dynamic process of risk assessment and mitigation. The following sections detail a systematic approach to handling this compound, from initial preparation to final disposal.

The Hierarchy of Controls: A Proactive Safety Paradigm

To ensure maximum protection, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

In the context of this compound, complete elimination or substitution may not be feasible due to its specific role in a synthesis. Therefore, the focus lies heavily on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

-

Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and vapors.[8] The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne contaminants.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][7] In the event of an accidental splash, immediate and copious irrigation of the affected area is critical to minimizing injury.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[3][9] Nitrile gloves are a common choice, but it is essential to consult the manufacturer's glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating the skin.

-

Eye Protection: Chemical safety goggles are mandatory.[3][7] A face shield should be worn in situations with a higher risk of splashing, such as when transferring large volumes of solutions.[5]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, or when there is a significant risk of splashing, additional protective clothing may be necessary.[5][9]

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[5][7]

Caption: Recommended PPE for handling this compound.

Standard Operating Procedures: From Benchtop to Waste Stream

Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent and safe handling.

Prudent Practices for Handling and Storage

-

Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[6][10] Use a spatula to carefully transfer the solid, avoiding scooping actions that can aerosolize the powder.

-

Container Integrity: Keep the container tightly closed when not in use to prevent contamination and the release of dust.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]

-

Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][10] Contaminated work clothing should be laundered separately from personal clothing.[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for safely weighing and dissolving this compound.

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment (beaker, stir bar, solvent, spatula, etc.) and place it inside the fume hood.

-

-

Weighing:

-

Tare the balance with a weigh boat or appropriate container.

-

Carefully transfer the desired amount of this compound to the container using a spatula.

-

Close the primary container of this compound immediately after dispensing.

-

-

Dissolution:

-

Place the beaker with the stir bar and the weighed solid on a stir plate inside the fume hood.

-

Slowly add the desired solvent to the beaker while stirring.

-

Cover the beaker with a watch glass to minimize solvent evaporation and potential splashing.

-

-

Cleanup:

-

Clean any minor spills within the fume hood immediately.

-

Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Properly dispose of all contaminated consumables (gloves, weigh boats, etc.) in a designated hazardous waste container.

-

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][9]

-

Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

-

Spills:

Caption: A workflow for responding to emergencies involving this compound.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to robust safety protocols. By moving beyond mere compliance and embracing a proactive, risk-based approach to safety, researchers can unlock the full synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is the continuous vigilance and critical thinking of the individual scientist that ultimately cultivates a true culture of safety in the laboratory.

References

- This compound | C5H6N2O | CID 4231972 - PubChem - NIH.

- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer.

- SAFETY DATA SHEET - Fisher Scientific.

- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-04-21).

- CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited.

Sources

- 1. This compound | 55717-46-9 [chemicalbook.com]

- 2. Buy this compound (EVT-463236) | 55717-46-9 [evitachem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. alkalimetals.com [alkalimetals.com]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxypyridine

This guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-hydroxypyridine, a crucial pyridine derivative with applications in pharmaceutical development and organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall efficacy. This document delves into the theoretical underpinnings of this compound's solubility, presents estimated solubility data in various solvents, and provides detailed, field-proven methodologies for its experimental determination.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine that serves as a valuable building block in the synthesis of biologically active molecules. Its utility as an antioxidant in human low-density lipoproteins has also been noted[1]. The presence of both an amino and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity, making it a compound of significant interest.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption and bioavailability. Poor aqueous solubility can present significant challenges during drug development, leading to suboptimal therapeutic outcomes. Therefore, a detailed characterization of the solubility of this compound is essential for its effective application.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the resulting intermolecular forces it can form with a given solvent.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Melting Point | 116–117 °C | [3] |

| pKa | 10.47 ± 0.10 | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) allows for strong interactions with polar protic solvents like water and alcohols. The aromatic pyridine ring also contributes to its overall polarity and can engage in π-π stacking interactions.

Estimated Solubility of this compound

Table 2: Estimated Solubility of this compound in Various Solvents at 25 °C

| Solvent | Dielectric Constant (ε) | Estimated Solubility | Rationale for Estimation |

| Water | 80.1 | High | High polarity and extensive hydrogen bonding capabilities. |

| Methanol | 32.7 | High | Polar protic solvent capable of strong hydrogen bonding. |

| Ethanol | 24.6 | Moderate to High | Good balance of polarity and non-polar character. |

| 1-Propanol | 20.1 | Moderate | Decreased polarity compared to methanol and ethanol. |

| Acetone | 20.7 | Moderate | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Acetonitrile | 37.5 | Low to Moderate | Polar aprotic solvent with weaker hydrogen bonding capacity. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |

| Toluene | 2.4 | Very Low | Non-polar solvent, unfavorable interactions. |

| n-Hexane | 1.9 | Insoluble | Non-polar solvent, unfavorable interactions. |

Note: These are estimations and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and provides a thermodynamic measure of solubility.[4][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound using the shake-flask method and UV-Vis spectroscopy.

Factors Influencing Solubility and Causality

The solubility of this compound is a multifactorial property. Understanding the interplay of these factors is crucial for predicting and controlling its dissolution behavior.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount. The polar nature of this compound, due to its amino and hydroxyl groups and the pyridine nitrogen, dictates its higher solubility in polar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with this compound and, consequently, higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can only act as hydrogen bond acceptors. While they can interact favorably with the amino and hydroxyl protons of the solute, the lack of donor capability can result in slightly lower solubility compared to protic solvents of similar polarity.

-

Non-polar Solvents (e.g., toluene, hexane): The energy required to break the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is energetically unfavorable, leading to very low solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. The temperature dependence of solubility can be described by the van 't Hoff equation.

pH

The amino group and the pyridine nitrogen of this compound are basic and can be protonated in acidic solutions. The hydroxyl group is weakly acidic. The solubility of the compound will, therefore, be highly pH-dependent. In acidic solutions, the formation of the protonated, more polar salt form will significantly increase its aqueous solubility. Conversely, in basic solutions, the deprotonation of the hydroxyl group to form a phenoxide-like species will also increase its aqueous solubility. The lowest solubility is expected around the isoelectric point of the molecule.

Crystal Lattice Energy

The solid-state properties of this compound, specifically its crystal lattice energy, play a crucial role. A higher crystal lattice energy, which is the energy required to break apart the crystal structure, will result in lower solubility. This is because more energy is needed to overcome the intermolecular forces holding the solid together.

Visualization of Influencing Factors

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data remains sparse, a robust understanding of its physicochemical properties allows for reliable estimation of its solubility behavior. The provided experimental protocol for the shake-flask method offers a validated approach for researchers to determine precise solubility data in their specific solvent systems. A comprehensive grasp of the factors influencing solubility, including solvent choice, temperature, and pH, is critical for the successful application of this versatile compound in pharmaceutical and chemical research.

References

- PubChem. (n.d.). This compound.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Amino-5-hydroxypyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Amino-5-hydroxypyridine (C₅H₆N₂O), a substituted pyridine with significant potential in pharmaceutical and materials science research.[1] Given the compound's structural nuances, particularly its potential for tautomerism, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This document outlines predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounded in the analysis of structurally related compounds. Furthermore, it details the underlying rationale for experimental design and provides robust, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.

Introduction: The Structural and Analytical Challenge

This compound is a heterocyclic compound of increasing interest due to the versatile reactivity of its amino and hydroxyl functional groups. These moieties make it a valuable building block for synthesizing more complex molecules with potential biological activity.[1] However, the very features that make it synthetically attractive also present an analytical challenge. The presence of a hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium between the this compound form and the 6-amino-1H-pyridin-3(2H)-one form. This phenomenon is well-documented in related hydroxypyridines, where the equilibrium is sensitive to solvent polarity and physical state.[2]

A definitive structural elucidation, therefore, cannot rely on a single analytical technique. It requires an integrated approach, where data from multiple spectroscopic methods are correlated to build a self-validating analytical dossier. This guide provides the predictive data and experimental methodologies to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of the hydrogen and carbon atoms in this compound. The choice of solvent is the first critical decision; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as its high polarity can help stabilize one tautomeric form and its ability to hydrogen-bond allows for the observation of exchangeable protons (from -OH and -NH₂) which might be invisible in other solvents.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the exchangeable protons of the amino and hydroxyl groups. Based on data from analogous compounds like 2-aminopyridine and 3-hydroxypyridine, the chemical shifts can be predicted.[4][5] The electron-donating amino group and hydroxyl group will shield the ring protons, shifting them upfield relative to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-6 | ~7.5 - 7.7 | Doublet (d) | J(H6,H4) ≈ 2.5 Hz | Positioned between two nitrogen atoms (in the pyridone tautomer) or adjacent to the amino group, leading to a downfield shift. Exhibits ortho-coupling to H-4. |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J(H4,H3) ≈ 8.5 Hz, J(H4,H6) ≈ 2.5 Hz | Experiences ortho-coupling to H-3 and meta-coupling to H-6. Shielded by the hydroxyl/oxo group. |

| H-3 | ~6.4 - 6.6 | Doublet (d) | J(H3,H4) ≈ 8.5 Hz | Ortho to the strongly electron-donating amino group, resulting in a significant upfield shift. Shows ortho-coupling to H-4. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | - | Exchangeable protons. Chemical shift is concentration and temperature-dependent. |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | - | Exchangeable phenolic proton. Shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon spectrum provides direct information about the carbon skeleton. The positions of the carbon signals are highly sensitive to the electronic environment and can help confirm the dominant tautomeric form. For instance, the presence of a signal significantly downfield ( > 160 ppm) would strongly suggest the pyridone tautomer (C=O).[6]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~158 - 162 | Carbon bearing the amino group, significantly deshielded. |

| C-5 | ~145 - 150 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| C-6 | ~135 - 140 | Carbon adjacent to the ring nitrogen and influenced by the amino group. |

| C-4 | ~115 - 120 | Shielded by the ortho hydroxyl group and meta amino group. |

| C-3 | ~105 - 110 | Shielded by the ortho amino group and meta hydroxyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of high-purity this compound into a clean, dry NMR tube.[3]

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.[3]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').[3]

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').[3]

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups and providing strong evidence for the dominant tautomeric form. The presence of a strong, sharp O-H stretch versus a broad N-H stretch combined with a C=O stretch can differentiate between the hydroxypyridine and pyridone forms.

Predicted Key Vibrational Modes

The vibrational frequencies for this compound can be predicted by examining the spectra of related molecules like 2-aminopyridine.[7][8]

Table 3: Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Two sharp to medium bands | Characteristic of a primary amine group.[7] |

| 3300 - 3200 | O-H Stretch (H-bonded) | Broad band | Indicates the presence of the hydroxyl group. |

| ~1650 | N-H Scissoring | Strong, sharp band | Confirms the primary amine group.[7] |

| ~1680 - 1650 | C=O Stretch | Strong, sharp band | Key Indicator: Presence strongly suggests the pyridone tautomer. |

| 1620 - 1550 | C=C and C=N Ring Stretching | Multiple strong bands | Characteristic of the pyridine aromatic system.[8] |

| 1330 - 1260 | C-N Stretch (Aromatic) | Medium to strong band | Stretching of the bond between the amino group and the ring.[7] |

| 1250 - 1180 | C-O Stretch (Phenolic) | Strong band | Indicates the C-O bond of the hydroxyl group. |

Causality in IR Sample Preparation

The standard method for solid samples is the potassium bromide (KBr) pellet technique. This is chosen because KBr is transparent in the mid-IR region and provides a solid matrix that minimizes intermolecular hydrogen bonding that could occur in a pure solid film, thus yielding sharper, more defined peaks, especially for the O-H and N-H stretching regions.

Experimental Protocol for FT-IR (KBr Pellet)

-

Preparation: Gently grind 1-2 mg of this compound with ~200 mg of dry, FT-IR grade KBr in an agate mortar and pestle.

-

Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the major peaks, comparing them to the predicted values.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula. The fragmentation pattern offers corroborating evidence for the compound's structure.

Causality in Ionization Method Selection

For a molecule like this compound, which is polar and has moderate thermal stability, Electrospray Ionization (ESI) is the preferred method.[9][10] ESI is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[9][11] This is ideal for unambiguously determining the molecular weight. Electron Impact (EI) is a "hard" technique that would cause extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[12]

Predicted Mass Spectrum (ESI)

-

Molecular Formula: C₅H₆N₂O

-

Exact Mass: 110.0480 Da

-

Predicted Base Peak (Positive ESI): m/z = 111.0558 ([M+H]⁺)

-

Potential Fragments: Loss of small, stable molecules like HCN (m/z 84), CO (m/z 83), or NH₃ (m/z 94) from the parent ion could be observed in tandem MS (MS/MS) experiments.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended.

-

Infusion: For initial analysis, directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Gas Temperature: 250-350 °C

-

Nebulizer Gas (N₂): Set according to manufacturer recommendations.

-

-

Mass Analyzer: Scan a mass range from m/z 50 to 500.

-

Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the high-resolution mass to confirm the molecular formula.

Workflow for Mass Spectrometry Analysis

Sources

- 1. This compound | 55717-46-9 [chemicalbook.com]